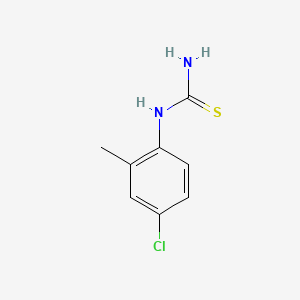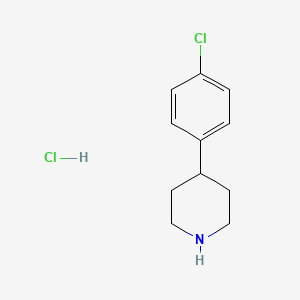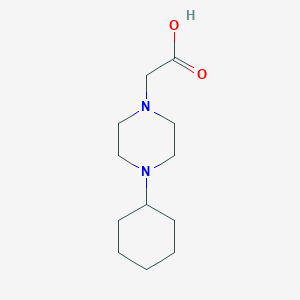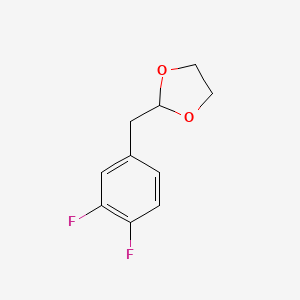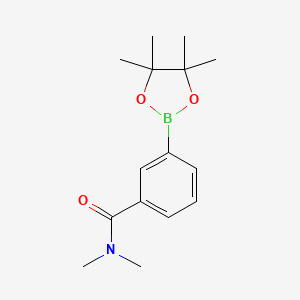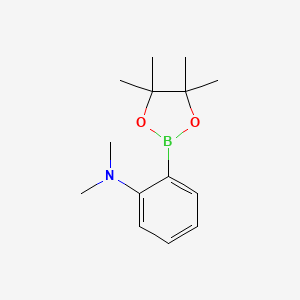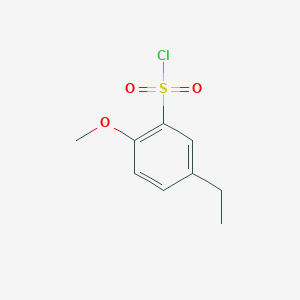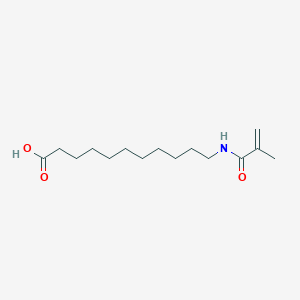
11-(Methacryloylamino)undecanoic acid
Descripción general
Descripción
11-(Methacryloylamino)undecanoic acid is a chemical compound with the molecular formula C15H27NO3 . It has an average mass of 269.380 Da and a mono-isotopic mass of 269.199097 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The structure includes freely rotating bonds and has a polar surface area of 66 Å .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm³, a boiling point of 468.2±27.0 °C at 760 mmHg, and a flash point of 236.9±23.7 °C . It has a molar refractivity of 76.3±0.3 cm³ and a molar volume of 271.6±3.0 cm³ .Aplicaciones Científicas De Investigación
Polymer Chemistry
11-Methacryloylamino undecanoic acid exhibits diverse applications in polymer chemistry. It's used for esterification reactions with various monoalcohols like isobutyl alcohol and cholesterol, catalyzed by lipases. These reactions, examined through NMR spectroscopy, correlate the results with sterical effects. The esterified products undergo radical polymerization, contributing to advancements in polymer chemistry (Pavel & Ritter, 1991). Similarly, this acid is synthesized into methacrylic macromonomers for polymerization, with properties evaluated through DSC and TG analysis, highlighting its potential in creating unique polymers (Niemann & Ritter, 1991).
Biochemical Applications
In the biochemical sector, 11-(Methacryloylamino)undecanoic acid finds use in studying protein-binding properties. For instance, it's employed as a probe for human serum albumin, helping understand fatty acid binding sites (Wang et al., 2011). Additionally, its derivatives are used in the synthesis of fluorescent fatty acid probes, which offer insights into molecular interactions within different environments (Saroja et al., 1999).
Medical Research
In medical research, derivatives of this compound are explored for their antioxidant properties. A specific study focuses on the synthesis of a derivative with antioxidant characteristics, compared to non-amphiphilic analogues, offering potential in medical applications (Lodyato et al., 2003).
Material Science
In material science, this acid is utilized in the synthesis of polymers with specific properties, like the polymerization of its cyclodextrin complexes. Such studies highlight its role in creating polymers with unique characteristics, suitable for various industrial applications (Jeromin et al., 1998).
Propiedades
IUPAC Name |
11-(2-methylprop-2-enoylamino)undecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-13(2)15(19)16-12-10-8-6-4-3-5-7-9-11-14(17)18/h1,3-12H2,2H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRMFVZWFSDHFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377343 | |
| Record name | 11-[(2-Methylacryloyl)amino]undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59178-93-7 | |
| Record name | 11-[(2-Methylacryloyl)amino]undecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 11-(Methacryloylamino)undecanoic acid be modified to create novel polymers?
A1: this compound (1) can be readily esterified with various alcohols using lipase as a catalyst []. This allows for the incorporation of different functional groups into the molecule. For example, the research highlights the esterification of this compound with isobutyl alcohol, cyclohexanol, DL-menthol, cholesterol, testosterone, and 12-hydroxylauric acid []. These modifications can alter the properties of the resulting polymers, influencing factors such as hydrophobicity, flexibility, and biocompatibility. These diverse monomers can then undergo radical polymerization, yielding polymers with tailored characteristics suitable for various applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




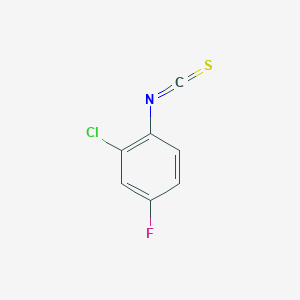
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)
